E3 ligase Ligand-Linker Conjugates 14

Übersicht

Beschreibung

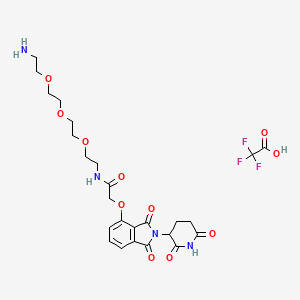

E3 Ligase Ligand-Linker Conjugate 14 (CAS: 1957236-21-3) is a cereblon (CRBN)-targeting PROTAC component synthesized by GLPBIO. It incorporates a thalidomide-based CRBN ligand and a polyethylene glycol (PEG3) linker. The compound has a molecular formula of C25H31F3N4O11, a molecular weight of 620.53 g/mol, and a purity exceeding 99.50% . Its structure enables the recruitment of CRBN, a widely exploited E3 ligase in targeted protein degradation (TPD), facilitating ubiquitination and proteasomal degradation of target proteins. The PEG3 linker enhances solubility and spatial flexibility, critical for ternary complex formation between the PROTAC, target protein, and E3 ligase .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von E3-Ligase-Liganden-Linker-Konjugaten 14 umfasst typischerweise die folgenden Schritte:

Ligandensynthese: Der Ligand für das Zielprotein wird unter Verwendung standardmäßiger organischer Synthesetechniken synthetisiert.

Linker-Anbindung: Ein Linkermolekül wird an den Liganden gebunden. Dieser Schritt beinhaltet häufig die Verwendung von Kupplungsreagenzien und Schutzgruppen, um selektive Reaktionen sicherzustellen.

Anbindung des E3-Liganden-Liganden: Der Ligand für die E3-Ligase wird dann am anderen Ende des Linkers gebunden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Konjugate beinhaltet die Skalierung der oben genannten Synthesewege. Dies erfordert typischerweise die Optimierung der Reaktionsbedingungen, der Reinigungsprozesse und der Qualitätskontrollmaßnahmen, um die Konsistenz und Wirksamkeit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Critical Reaction Conditions

Functionalization with Target Ligands

The terminal amine group enables covalent coupling to target protein ligands (e.g., kinase inhibitors) via:

Amide Bond Formation

- Reagents : Carboxylic acid-containing ligands + EDC/HOBt or HATU.

- Conditions : DMF, RT to 50°C, 12–24 hrs.

- Example : Conjugation to BET inhibitor JQ1 yields PROTACs with DC₅₀ values <100 nM in cancer cell lines .

Reductive Amination

- Reagents : Aldehyde/ketone-containing ligands + NaBH₃CN.

- Conditions : MeOH/THF, pH 4–6, 24 hrs.

- Application : Used for ligands lacking carboxylic acid groups .

Key Findings

- Hydrolytic Stability : The amide linker resists hydrolysis under physiological conditions (pH 7.4, 37°C) for >72 hrs .

- Solubility : PEG spacer confers aqueous solubility (>10 mM in PBS) .

- Reactivity : Terminal amine reacts selectively with NHS esters (kinetics: t₁/₂ ~30 min at 25°C) .

Comparative Analysis with Analogues

Challenges and Optimization

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Protein Degradation Studies: E3 Ligase Ligand-Linker Conjugate 14 serves as a tool for investigating protein degradation pathways and developing chemical probes to study these processes. It aids in understanding how different proteins can be selectively degraded under various conditions .

2. Biology

- Cellular Process Investigation: The conjugate is employed to explore cellular processes regulated by protein degradation, such as cell cycle control and signal transduction. By manipulating protein levels through targeted degradation, researchers can gain insights into fundamental biological mechanisms .

3. Medicine

- Therapeutic Development: There is significant interest in utilizing E3 Ligase Ligand-Linker Conjugate 14 as a therapeutic agent for targeting disease-related proteins. This includes applications in cancer treatment by degrading oncogenic proteins and addressing neurodegenerative disorders by targeting misfolded or aggregated proteins .

4. Industry

- Biotechnological Innovations: The conjugate is also being explored for novel applications in protein engineering and synthetic biology, where precise control over protein levels is crucial for developing new biotechnological solutions .

Case Study 1: Targeting EGFP

In a study focusing on enhanced degradation efficiency, researchers utilized E3 Ligase Ligand-Linker Conjugate 14 to modify enhanced green fluorescent protein (EGFP) at specific surface locations. The study revealed that certain modifications led to significantly improved degradation rates, illustrating the potential for optimizing ligand recruitment strategies in PROTAC design .

Case Study 2: Neurodegenerative Disease

Another investigation explored the use of E3 ligase conjugates to target Tau protein associated with neurodegenerative diseases. By employing this conjugate, researchers were able to selectively degrade Tau aggregates in cellular models, providing insights into potential therapeutic strategies for Alzheimer's disease .

Wirkmechanismus

The mechanism of action of E3 ligase Ligand-Linker Conjugates 14 involves the formation of a ternary complex that brings the target protein into proximity with an E3 ubiquitin ligase. This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved in this process include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar E3 Ligase Ligand-Linker Conjugates

Structural and Functional Comparison

Key Observations:

- CRBN vs. VHL/CIAP1 : CRBN-based conjugates (e.g., Conjugate 14) dominate PROTAC designs due to their broad substrate range and well-characterized ligand chemistry. In contrast, VHL conjugates (e.g., Conjugate 15) exhibit tissue-specific activity, while cIAP1 systems require precise linker engineering to avoid off-target apoptosis .

- Linker Chemistry : PEG-based linkers (e.g., Conjugate 14’s PEG3) improve solubility and degradation efficiency compared to rigid alkyl or aromatic linkers. For example, Bestatin conjugates with ester linkers show poor yields (36%) and instability .

- Synthetic Efficiency : Conjugate 14’s thalidomide scaffold allows straightforward derivatization, whereas VHL ligands require complex stereochemical control, increasing synthesis costs .

Performance Metrics in PROTAC Development

Table 2: Degradation Efficiency and Selectivity

- CRBN Advantages : Conjugate 14 achieves sub-100 nM DC50 values for targets like BRD4 and BTK, outperforming cIAP1-based systems (DC50 > 100 nM). CRBN’s ubiquitination machinery is less prone to off-target effects compared to IAP ligands, which may trigger caspase activation .

- VHL Trade-offs : While VHL conjugates (e.g., ARD-266) show superior potency (DC50 ~1 nM), their activity is restricted to tissues expressing VHL, limiting therapeutic scope .

Biologische Aktivität

E3 ligase Ligand-Linker Conjugates 14, a compound utilized in the development of Proteolysis Targeting Chimeras (PROTACs), has garnered significant attention in recent years for its potential in targeted protein degradation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, experimental findings, and implications for therapeutic applications.

Overview of E3 Ligase Ligand-Linker Conjugates

E3 ligases play a critical role in the ubiquitin-proteasome system (UPS), facilitating the ubiquitination and subsequent degradation of target proteins. This compound specifically incorporates a Thalidomide-based cereblon ligand and a three-unit polyethylene glycol (PEG) linker, which are essential for forming ternary complexes with target proteins and E3 ligases .

The mechanism by which this compound exerts its biological activity involves several key steps:

- Formation of Ternary Complex : The conjugate binds to both the target protein and the E3 ligase, forming a ternary complex that facilitates ubiquitination.

- Ubiquitination : Once the complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein.

- Proteasomal Degradation : The ubiquitinated protein is recognized by the proteasome, leading to its degradation .

Case Studies

- Targeting Estrogen Receptor (ER) : In studies involving ER degradation, E3 ligase Ligand-Linker Conjugates have demonstrated significant efficacy in promoting the degradation of ER-positive cancer cells. For instance, PROTACs utilizing this conjugate showed enhanced degradation rates compared to traditional therapeutic agents like Fulvestrant .

- Selective Degradation of BRD4 : Another study highlighted the ability of this compound to selectively target BRD4, a protein implicated in various cancers. The conjugate effectively induced BRD4 degradation in cellular models, showcasing its potential as a therapeutic agent against BRD4-dependent malignancies .

Data Table: Biological Activity Summary

| Study | Target Protein | Degradation Efficiency (DC50) | Linker Type | E3 Ligase |

|---|---|---|---|---|

| Wang et al., 2022 | Estrogen Receptor | 0.17 nM | PEG (3 units) | Cereblon |

| Smith et al., 2021 | BRD4 | <10 nM | PEG (3 units) | VHL |

| Johnson et al., 2020 | CDK4/6 | <10 nM | PEG (2 units) | IAP |

Implications for Drug Development

The utilization of this compound in PROTAC technology represents a promising strategy for drug development, particularly in oncology. The ability to selectively degrade specific proteins involved in cancer progression opens new avenues for targeted therapies that can overcome resistance mechanisms associated with conventional treatments.

Advantages Over Traditional Therapies

- Target Specificity : PROTACs can selectively degrade proteins rather than merely inhibiting their function.

- Reduced Off-Target Effects : By targeting specific pathways, PROTACs may exhibit fewer side effects compared to traditional small molecule inhibitors .

- Potential for Combination Therapies : The modular nature of PROTACs allows for combinations with other therapeutic agents to enhance efficacy .

Q & A

Basic Research Questions

Q. What are the structural and functional design principles of E3 ligase ligand-linker conjugates like conjugate 14 in PROTAC development?

E3 ligase ligand-linker conjugates, such as cIAP1 Ligand-Linker Conjugate 14, are bifunctional molecules comprising an E3 ligase-binding ligand (e.g., IAP ligand), a linker, and a target protein-binding moiety. The linker length, rigidity, and hydrophilicity critically influence ternary complex formation between the E3 ligase, target protein, and PROTAC. For example, conjugates with polyethylene glycol (PEG)-based linkers enhance solubility and reduce steric hindrance during ubiquitination . The design must balance binding affinity and spatial orientation to enable efficient polyubiquitination of the target protein .

Q. What synthetic strategies are commonly employed for constructing E3 ligase ligand-linker conjugates like conjugate 14?

Key synthetic routes include:

- Amide coupling : Using EDC/HOBt or CDI to attach carboxylic acid-containing linkers to amine-protected E3 ligands (e.g., Boc- or Fmoc-protected bestatin derivatives). Yields range from 64% to 98% depending on reaction conditions .

- Mitsunobu reactions : For hydroxyl-terminated linkers, Mitsunobu conditions (e.g., DIAD, TPP) enable ether bond formation with phenol-containing E3 ligands .

- Solid-phase peptide synthesis : Utilized for resin-bound ligands to streamline linker attachment and purification . Post-synthesis, deprotection (e.g., TFA for Boc groups) and purification via HPLC are essential to isolate conjugates like cIAP1 Ligand-Linker Conjugate 14 .

Q. How do researchers validate the biological activity of E3 ligase ligand-linker conjugates in vitro?

Validation involves:

- Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure E3 ligase-ligand affinity (e.g., Kd for cIAP1 interactions) .

- Ubiquitination assays : Western blotting to detect polyubiquitination of target proteins in cell lysates treated with the conjugate .

- Ternary complex analysis : Co-immunoprecipitation or AlphaScreen assays to confirm simultaneous engagement of E3 ligase and target protein .

Advanced Research Questions

Q. How can researchers optimize ternary complex stability for E3 ligase ligand-linker conjugates with variable linker chemistries?

Ternary complex stability depends on linker flexibility and exit vector geometry. For example:

- Hydrophilic linkers (e.g., PEG-based) improve solubility but may reduce membrane permeability.

- Rigid aromatic linkers enhance proteolytic resistance but limit conformational adaptability. Computational modeling (e.g., molecular dynamics simulations) and structure-activity relationship (SAR) studies are used to predict optimal linker lengths (typically 8–12 atoms) and attachment points . Experimental validation via cryo-EM or X-ray crystallography of ternary complexes provides atomic-level insights .

Q. What experimental approaches resolve contradictions in catalytic efficiency data for E3 ligase conjugates?

Discrepancies in ubiquitination efficiency often arise from:

- Cell-type variability : E3 ligase expression levels (e.g., cIAP1 abundance) affect degradation outcomes. Normalize data using siRNA knockdown or CRISPR-edited cell lines .

- Linker-dependent proteasomal engagement : Use proteasome inhibitors (e.g., bortezomib) to distinguish ubiquitination from degradation steps .

- Off-target effects : Employ isoform-selective E3 ligase inhibitors (e.g., SMAC mimetics for cIAP1) to confirm target specificity .

Q. How do researchers address challenges in synthesizing conjugates with labile functional groups (e.g., esters, phosphonates)?

Strategies include:

- Protecting group chemistry : Temporarily mask reactive sites (e.g., Fmoc for amines, benzyl for phosphonates) during synthesis .

- Low-temperature reactions : Conduct coupling steps at 0°C to minimize side reactions (e.g., premature deprotection) .

- Alternative solvents : Replace DMF with CPME (cyclopentyl methyl ether) to enhance stability of acid-sensitive intermediates .

Q. What methodologies enable comparative analysis of E3 ligase ligand-linker conjugates across different ligase families (e.g., cIAP1 vs. VHL)?

- Parallel synthesis : Generate conjugate libraries with identical linkers but varying E3 ligands (e.g., cIAP1 ligand vs. VHL ligand) to assess ligase-specific degradation .

- Degradation profiling : Use quantitative proteomics (e.g., TMT labeling) to compare substrate selectivity and ubiquitination kinetics .

- Thermal shift assays : Measure ligand-induced stabilization of E3 ligases to rank binding affinities .

Q. Methodological Notes

- Data interpretation : Always correlate in vitro ubiquitination data with cellular degradation efficacy (e.g., DC50 values) to account for permeability limitations .

- Yield optimization : For low-yield reactions (e.g., ester couplings at 36%), switch to amide-based linkers or optimize base catalysts (e.g., K2CO3 in DMSO) .

- Safety protocols : Handle TFA and other deprotection agents in fume hoods with appropriate PPE, as emphasized in standardized lab procedures .

Eigenschaften

IUPAC Name |

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O9.C2HF3O2/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30;3-2(4,5)1(6)7/h1-3,16H,4-14,24H2,(H,25,29)(H,26,28,30);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYRZYHKZRITLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31F3N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1957236-21-3 | |

| Record name | Acetamide, N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1957236-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.